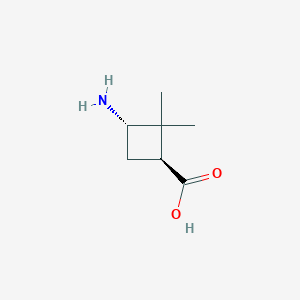

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Description

(1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a chiral cyclobutane derivative characterized by a rigid four-membered ring system with two methyl groups at the 2-position and an amino group at the 3-position. Its stereochemistry confers unique conformational stability, making it valuable in peptide design and drug delivery systems. The compound is synthesized via enantiodivergent routes starting from (−)-cis-pinononic acid, involving Curtius rearrangement and subsequent functionalization steps . High-resolution NMR studies confirm its compact structure, stabilized by intra- and inter-residue hydrogen bonds, which enhances its utility in cell-penetrating peptides (CPPs) .

Properties

IUPAC Name |

(1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNTZPOSTVEDU-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@H]1N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of advanced catalysts and reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclobutane derivatives significantly impacts their physicochemical properties and biological activity. Key diastereomers and enantiomers include:

Key Findings :

Structural Derivatives with Modified Functional Groups

Derivatives of the parent compound are tailored for specific applications:

Key Findings :

- The hydrochloride salt form of (1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid exhibits >95% purity and is commercially available for drug development .

- Methyl ester derivatives are critical intermediates in solid-phase peptide synthesis, enabling efficient incorporation into γ/γ-peptide backbones .

Biological Activity

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS No. 1932084-31-5) is a chiral amino acid derivative characterized by its unique cyclobutane ring structure, which includes an amino group and a carboxylic acid group. Its molecular formula is C7H13NO2, and it has a molecular weight of approximately 143.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields including drug design and materials science.

Structural Features

- Cyclobutane Ring : The presence of a four-membered ring contributes to the compound's rigidity and unique reactivity.

- Chirality : The (1S, 3S) configuration indicates specific spatial arrangements that may influence biological interactions.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- Functional Groups : Amino group (-NH2) and carboxylic acid group (-COOH)

The biological activity of (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid is primarily attributed to its ability to interact with various biological molecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, which may modulate their activity.

- Acid-Base Reactions : The carboxylic acid group can participate in proton transfer reactions, influencing the compound's reactivity in biological systems.

Research Findings

Recent studies have focused on the compound's potential as a therapeutic agent:

- Enzyme Interaction : Preliminary research indicates that it may act as an inhibitor or modulator in certain enzymatic pathways.

- Antimicrobial Activity : Some investigations suggest that this compound exhibits antimicrobial properties, although further studies are needed to confirm these effects.

Case Studies

- Enzyme Inhibition Study : A study explored the interaction of (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid with serine proteases. Results indicated that the compound could effectively inhibit enzyme activity at specific concentrations.

- Antimicrobial Testing : In vitro tests demonstrated that this compound showed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1R,3R)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid | 527751-18-4 | Enantiomeric form; different stereochemistry |

| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | 188918-39-0 | Contains a tert-butyloxycarbonyl protecting group |

The distinct stereochemistry of (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid may influence its biological activity compared to its analogs.

Synthetic Routes

The synthesis of (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid can be achieved through several methods:

- Alkylation of Glycine Equivalents : This method involves using 1,2-electrophiles followed by intramolecular cyclization.

Industrial Production

For large-scale production, optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity. Advanced catalytic systems are often employed to enhance efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves cyclization reactions under controlled temperature and pressure. Key steps include catalytic hydrogenation for stereochemical control and protection/deprotection of functional groups (e.g., tert-butoxycarbonyl [Boc] groups) to preserve enantiopurity. For example, continuous flow reactors and chiral catalysts (e.g., palladium on carbon) are used to enhance yield and reduce racemization .

- Critical Parameters :

- Temperature: 25–50°C for cyclization steps.

- Catalysts: Pd/C or chiral auxiliaries for stereoselectivity.

- Solvent systems: Ethanol/water mixtures for solubility and stability .

Q. How can researchers validate the structural integrity and purity of (1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (e.g., coupling constants for cyclobutane ring protons) and absence of impurities .

- Chiral HPLC : To verify enantiomeric excess (>99% purity) using polysaccharide-based columns (e.g., Chiralpak IA) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What biological activity mechanisms are hypothesized for this compound, and how can they be experimentally tested?

- Mechanistic Insights : The cyclobutane ring and amino-carboxylic acid motif suggest interactions with enzymes or receptors involved in metabolic pathways (e.g., amino acid transporters or proteases).

- Experimental Design :

- In vitro assays : Competitive inhibition studies using radiolabeled substrates (e.g., ³H-leucine) to assess binding affinity.

- Cell-based models : Evaluate uptake/modulation in cancer or neuronal cell lines (e.g., HEK293 or SH-SY5Y) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

- Data Contradiction Analysis :

- Source Variation : Differences in synthetic batches (e.g., residual solvents or stereoisomers) may alter biological outcomes. Validate purity via orthogonal methods (e.g., NMR + HPLC) .

- Assay Conditions : Optimize buffer pH (6.5–7.4) and ionic strength to mimic physiological environments.

- Statistical Rigor : Use replicate experiments (n ≥ 3) and blinded analysis to reduce bias .

Q. What strategies are effective for modifying substituents on the cyclobutane ring to enhance pharmacological properties?

- Structure-Activity Relationship (SAR) Approach :

- Functionalization : Introduce electron-withdrawing groups (e.g., fluorine) at the 2,2-dimethyl positions to improve metabolic stability .

- Protective Groups : Use Boc or Fmoc groups to temporarily block reactive sites during peptide synthesis .

- Case Study :

| Modification | Impact on Solubility | Bioactivity |

|---|---|---|

| 3-Fluoro substitution | ↑ Lipophilicity | Enhanced protease inhibition |

| 2-Hydroxyethyl ester | ↑ Aqueous solubility | Reduced cytotoxicity |

Q. How can advanced catalytic systems improve the scalability of synthesizing this compound?

- Catalytic Innovations :

- Flow Chemistry : Enables precise control of residence time and temperature, reducing side reactions (e.g., ring-opening) .

- Enzymatic Catalysis : Lipases or transaminases for enantioselective amination, reducing reliance on metal catalysts .

- Efficiency Metrics :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch reactor | 65–75 | 95 |

| Continuous flow | 85–92 | 99 |

Safety and Handling

Q. What safety protocols are critical when handling (1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid in laboratory settings?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .

- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .

Comparative Structural Analysis

Q. How does this compound compare to structurally related cyclobutane derivatives in drug discovery?

- Key Differentiators :

| Compound | Functional Groups | Applications |

|---|---|---|

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | Cyclopentane ring | Peptide mimetics |

| 3-Aminocyclobutanecarboxylic acid | Unsubstituted ring | Enzyme substrate analogs |

| Target compound | 2,2-Dimethyl, chiral centers | Targeted protease inhibitors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.